3-(2-Fluorophenoxy)propanamide
Overview
Description
3-(2-Fluorophenoxy)propanamide is a unique chemical compound with the empirical formula C9H10FNO2 . It has a molecular weight of 183.18 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(N)CCOC1=C(C=CC=C1)F . The InChI representation is 1S/C9H10FNO2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Pharmacokinetics and Metabolism in Androgen Receptor Modulators
A study examined the pharmacokinetics and metabolism of S-1, a compound similar to 3-(2-Fluorophenoxy)propanamide, in the context of selective androgen receptor modulators (SARMs). It demonstrated that S-1, which is a potent SARM, has properties like low clearance, moderate distribution, and extensive metabolism in rats, suggesting its potential for therapeutic use in androgen-dependent diseases (Wu et al., 2006).
Photoreactions in Different Solvents
Research on flutamide, a molecule structurally related to this compound, showed different photoreactions in solvents like acetonitrile and 2-propanol. This study offers insights into the photochemistry of similar compounds, which can be crucial for understanding their stability and reactions under different environmental conditions (Watanabe et al., 2015).
Anaerobic Transformation in Environmental Systems
An investigation into the anaerobic transformation of phenol to benzoate using fluorophenols as analogues provides insights into environmental processes involving similar fluorinated compounds. This study helps in understanding how such compounds undergo transformation in anaerobic conditions, which is relevant for environmental and biodegradation studies (Genthner et al., 1989).
Fluorescent Indicators Development
Research into developing new fluorescent indicators for cytosolic calcium, involving compounds like fluo-1 and fluo-3, can be linked to the applications of this compound in the field of biochemistry and cellular biology. Such studies contribute to the advancement of tools for monitoring and studying cellular processes (Minta et al., 1989).
Synthesis of Difluorocarbene Derivatives
A study on using fluoroform as a source of difluorocarbene for converting phenols into difluoromethoxy derivatives highlights synthetic applications of fluorinated compounds. Such research is significant for the development of new chemical synthesis methods and materials (Thomoson & Dolbier, 2013).
Pharmacokinetics of Designer Stimulants
A pharmacokinetic study on 3-Fluorophenmetrazine, a compound structurally related to this compound, reveals the metabolism and excretion patterns of such stimulants. This research provides valuable information for forensic and clinical case interpretations involving similar substances (Grumann et al., 2019).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 3-(2-Fluorophenoxy)propanamide has been classified under GHS07 with the signal word "Warning" . It has hazard statements H302 and is classified as Acute Tox. 4 Oral . It’s important to handle this compound with care and use appropriate safety measures.
Properties
IUPAC Name |
3-(2-fluorophenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWIYWLOPNHIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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